molecular formula C12H16N2O2 B14834000 3-Cyclopropoxy-4-isopropylpicolinamide

3-Cyclopropoxy-4-isopropylpicolinamide

Cat. No.: B14834000
M. Wt: 220.27 g/mol
InChI Key: JWZVZOPGCIUFQA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is known for its unique structural features, which include a cyclopropoxy group and an isopropyl group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-isopropylpicolinamide typically involves the reaction of 3-cyclopropoxy-4-isopropylpyridine with an appropriate amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-isopropylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-isopropylpicolinamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3-Cyclopropoxy-4-methylpicolinamide
  • 3-Cyclopropoxy-4-ethylpicolinamide
  • 3-Cyclopropoxy-4-propylpicolinamide

Comparison: Compared to its analogs, 3-Cyclopropoxy-4-isopropylpicolinamide is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-7(2)9-5-6-14-10(12(13)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI Key

JWZVZOPGCIUFQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2

Origin of Product

United States

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